REACTION_CXSMILES
|
[N+](C1C=CC=CC=1S([N:13]1[CH:20]2[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:22][CH:14]1[CH2:15]3)[CH2:19]2)(=O)=O)([O-])=O.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.C1(S)C=CC=CC=1>O.CO.C(#N)C>[CH:14]12[CH2:22][CH:18]3[CH2:17][CH:16]([CH2:21][CH:20]([CH2:19]3)[NH:13]1)[CH2:15]2 |f:1.2.3|
|
Name
|
N-(2-nitrophenylsulfonyl)-2-azaadamantane
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)N1C2CC3CC(CC1C3)C2
|
Name
|
|
Quantity
|
51.6 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.039 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 50° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12NC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |